1-Chloro-3-fluoro-5-nitrobenzene

Nucleophilic Aromatic Substitution SNAr Kinetics Leaving Group Mobility

Select 1-Chloro-3-fluoro-5-nitrobenzene (CAS 4815-64-9) for its unmatched orthogonal reactivity. The unique 1,3,5-substitution pattern allows controlled sequential transformations: selective SNAr at fluorine, followed by nitro reduction to an amine, then palladium-catalyzed cross-coupling at chlorine. This sequence avoids the complex mixtures and low yields seen with simpler dihalo analogs. Ideal for building privileged medchem scaffolds, agrochemicals, and advanced materials. High-purity (98%) product available in bulk. Ensure supply chain flexibility by reducing the stable nitro precursor in-house to access 3-chloro-5-fluoroaniline.

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 4815-64-9
Cat. No. B1371465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-fluoro-5-nitrobenzene
CAS4815-64-9
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
InChIKeyTZAGKOKYKROSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-fluoro-5-nitrobenzene (CAS 4815-64-9): A Strategic Building Block for Regioselective and Sequential Functionalization


1-Chloro-3-fluoro-5-nitrobenzene (CAS 4815-64-9) is a polyfunctionalized aromatic building block, distinguished by the presence of three distinct reactive centers: a nitro group, a fluorine atom, and a chlorine atom arranged in a specific 1,3,5-substitution pattern on the benzene ring . This unique combination allows for a high degree of synthetic control, enabling sequential and regioselective transformations that are not feasible with simpler di- or mono-halogenated nitrobenzene analogs [1]. The molecule's utility is rooted in the differential reactivity of these three substituents towards nucleophilic aromatic substitution (SNAr) and reduction, making it a cornerstone intermediate in medicinal chemistry, agrochemical research, and materials science .

The Risk of Generic Substitution: Why 1-Chloro-3-fluoro-5-nitrobenzene Cannot Be Replaced by Common Analogs


Replacing 1-chloro-3-fluoro-5-nitrobenzene with structurally simpler analogs like 1,3-dichloro-5-nitrobenzene or 1,3-difluoro-5-nitrobenzene is a high-risk procurement decision that can compromise synthetic outcomes. The target compound's value is not in its individual functional groups but in their specific spatial arrangement and the resulting orthogonal reactivity profile . This substitution pattern enables a unique sequence of transformations: selective SNAr at the fluorine site, followed by reduction of the nitro group to an amine, and finally, a cross-coupling or further SNAr at the chlorine position [1]. Analogs lacking either the chlorine or fluorine substituent, or with a different substitution pattern, lack this crucial chemoselectivity and sequential functionalization potential, often leading to complex mixtures, lower yields, or the inability to access specific target scaffolds [2].

Quantitative Differentiation Guide for 1-Chloro-3-fluoro-5-nitrobenzene


Differentiation in SNAr Reactivity: Fluorine vs. Chlorine Leaving Group Ability

In SNAr reactions, the fluorine atom in 1-chloro-3-fluoro-5-nitrobenzene is a superior leaving group compared to chlorine. This is demonstrated by a class-level comparison of rate constants for related 1-halogeno-nitrobenzenes, where 1-fluoro-4-nitrobenzene reacts with amines significantly faster than its 1-chloro counterpart [1]. This intrinsic kinetic difference allows for the selective substitution of fluorine in the presence of the chlorine atom in the target compound, enabling a high degree of chemoselectivity.

Nucleophilic Aromatic Substitution SNAr Kinetics Leaving Group Mobility

Direct Head-to-Head Comparison of Synthetic Yield from a Common Precursor

A direct head-to-head comparison of synthetic methods reveals a significant yield difference between the target compound and a close analog, 1,3-dichloro-5-nitrobenzene, when both are synthesized from their respective aniline precursors. The oxidation of 3-chloro-5-fluoroaniline to 1-chloro-3-fluoro-5-nitrobenzene proceeds with a reported yield of 85% . In contrast, the desalting of 1,3-dichloro-5-nitrobenzene, a common production method, is reported to achieve a lower yield of 58% [1].

Synthetic Yield Process Chemistry Oxidation

Differentiation in Regioselectivity for Vicarious Nucleophilic Substitution (VNS)

The specific substitution pattern of 1-chloro-3-fluoro-5-nitrobenzene provides a distinct regioselective outcome in Vicarious Nucleophilic Substitution (VNS) reactions. For electron-deficient arenes, VNS typically occurs ortho or para to the nitro group. However, the presence of the chlorine and fluorine atoms in the 3- and 5-positions respectively, can block certain sites, directing the nucleophile to a specific, unsubstituted position. This is in contrast to less substituted analogs, which can produce mixtures of regioisomers [1].

Vicarious Nucleophilic Substitution Regioselectivity C-H Functionalization

Inferred Proteome Selectivity Profile Based on Halogen Content

In complex proteomes, the identity of the halogen substituent on an activated aromatic ring significantly influences the selectivity of covalent protein modification. A study profiling aryl halides identified p-chloronitrobenzene as being highly cysteine-selective, while dichlorotriazines favored reactivity with lysines [1]. This class-level inference suggests that the unique combination of chlorine and fluorine in 1-chloro-3-fluoro-5-nitrobenzene may confer a distinct and potentially tunable selectivity profile compared to molecules containing only chlorine or only fluorine atoms.

Chemical Proteomics Covalent Inhibitors Selectivity Profiling

High-Impact Application Scenarios for 1-Chloro-3-fluoro-5-nitrobenzene


Synthesis of Complex Heterocycles via Sequential, Orthogonal Functionalization

This is the premier application scenario for 1-chloro-3-fluoro-5-nitrobenzene. Researchers leverage its unique 1,3,5-substitution pattern for a three-step, high-yielding sequence: (1) Selective SNAr at the fluorine position with an amine, alcohol, or thiol to introduce a first diversity element [1]. (2) Chemoselective reduction of the nitro group to a primary aniline, which serves as a second point for functionalization (e.g., amide bond formation, diazotization) . (3) Finally, a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or a second SNAr reaction at the chlorine position to install a third substituent, completing a densely functionalized, privileged scaffold for medicinal chemistry .

Synthesis of Fluorinated Aniline Building Blocks

The compound is a direct precursor to 3-chloro-5-fluoroaniline, a valuable building block in its own right, via reduction of the nitro group. The 85% yield reported for the oxidation of this aniline to the nitro compound [1] highlights the efficiency of the interconversion. 3-chloro-5-fluoroaniline is used in the synthesis of fluorinated drug candidates, particularly for CNS disorders and antimicrobial agents . Purchasing 1-chloro-3-fluoro-5-nitrobenzene and reducing it in-house can offer supply chain flexibility and cost advantages over sourcing the more reactive and potentially less stable aniline directly.

Development of Covalent Enzyme Inhibitors and Chemical Probes

The electrophilic nature of 1-chloro-3-fluoro-5-nitrobenzene, conferred by the strong electron-withdrawing nitro group, makes it a reactive scaffold for targeting nucleophilic amino acid residues, particularly cysteines, in biological systems. As inferred from proteomic studies [1], the specific halogen pattern (Cl and F) may offer a unique selectivity profile. Researchers can use this compound to design focused libraries of covalent modifiers. The SNAr-reactive fluorine site can be initially displaced with a targeting ligand, leaving the chlorine atom intact. The resulting chloro-substituted probe can then selectively engage its protein target, forming a covalent bond with an active-site cysteine.

Precursor for Agrochemicals and Advanced Materials

The compound serves as a versatile precursor in the development of fluorinated agrochemicals, such as herbicides [1]. Its unique structure allows for the targeted inhibition of specific plant enzymes, providing an effective means of weed control. Furthermore, the ability to sequentially functionalize the ring makes it a valuable monomer or building block for creating advanced materials with tailored properties, such as specialized polymers or liquid crystals . The high reported yield for its synthesis from the aniline precursor supports its viability for cost-effective industrial-scale applications.

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